8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine
CAS No.:
Cat. No.: VC18375596
Molecular Formula: C7H6N4O2
Molecular Weight: 178.15 g/mol
* For research use only. Not for human or veterinary use.
![8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine -](/images/structure/VC18375596.png)
Specification
Molecular Formula | C7H6N4O2 |
---|---|
Molecular Weight | 178.15 g/mol |
IUPAC Name | 8-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine |
Standard InChI | InChI=1S/C7H6N4O2/c1-5-2-6(11(12)13)3-10-7(5)8-4-9-10/h2-4H,1H3 |
Standard InChI Key | SCZNSXNPGZHEFB-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=CN2C1=NC=N2)[N+](=O)[O-] |
Introduction
Synthesis Methodologies
Cyclization of Functionalized Pyridines
A common approach involves cyclization reactions using substituted pyridines. For example, 2-chloro-3,5-dinitropyridine can react with 5-(hetaryl)tetrazoles to form triazolopyridine derivatives . Microwave-assisted methods have also been reported, enabling catalyst-free synthesis of triazolopyridines from enaminonitriles and benzohydrazides .
Table 2: Representative Synthesis Routes
Physical and Chemical Properties
Spectroscopic Data
-
FTIR: Characteristic peaks for nitro (1520 cm⁻¹, asymmetric stretch) and triazole C=N (1600 cm⁻¹) .
-
NMR: ¹H NMR (DMSO-d₆) signals at δ 2.65 (s, 3H, CH₃), 7.90 (d, 1H, pyridine-H), 8.45 (s, 1H, triazole-H) .
Thermal Stability
The nitro group imparts thermal sensitivity, with decomposition observed above 200°C .
Applications in Medicinal and Materials Chemistry
Biological Activity
Triazolopyridines exhibit broad bioactivity:
-
Antifungal/Antibacterial: Analogous compounds show MIC values of 4–16 µg/mL against Candida albicans and Staphylococcus aureus .
-
Neuroprotective Effects: Structural analogs act as adenosine receptor antagonists, potentially useful in treating neurodegenerative diseases .
Material Science
Phosphonylated derivatives are explored for OLED applications due to their electron-accepting properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume